molecular formula C13H11NO4 B2626491 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde CAS No. 591226-58-3

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B2626491
CAS No.: 591226-58-3
M. Wt: 245.234
InChI Key: IWKKQXKQEIDCFW-UHFFFAOYSA-N
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Description

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a 3,4-dimethyl-5-nitrophenyl group and an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde typically involves the condensation of 3,4-dimethyl-5-nitrobenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Electrophiles like halogens, nitrating agents

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects .

Biological Activity

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a nitrophenyl group, which contributes to its unique chemical reactivity. The presence of both nitro and aldehyde functional groups enhances its potential biological activities. Its molecular formula is C12H11N3O3C_{12}H_{11}N_{3}O_{3}.

The biological activity of this compound is believed to arise from several mechanisms:

  • Antimicrobial Activity : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects. It has been observed to inhibit bacterial growth by interfering with essential enzymes or cellular processes.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation. This action is crucial for developing new therapeutic agents against various cancers.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Organisms/Cells Mechanism Efficacy (IC50/ MIC)
AntibacterialGram-positive and Gram-negative bacteriaInhibition of essential enzymesMIC values range from 4.69 to 156.47 µM against various strains
AntifungalCandida albicansDisruption of fungal cell processesMIC values around 16.69 to 78.23 µM
AnticancerVarious cancer cell linesInduction of apoptosisIC50 values not explicitly stated; further studies required

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial properties against a variety of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's MIC values indicated promising potential for further development into therapeutic agents .
  • Anticancer Potential : In vitro studies showed that the compound could inhibit the proliferation of cancer cells, suggesting its potential as a lead compound in anticancer drug development. Further investigations are needed to elucidate the specific pathways involved in its anticancer activity.
  • Structure-Activity Relationship (SAR) : Research on related compounds has provided insights into how structural modifications can enhance or diminish biological activity. For example, variations in substitution patterns on the phenyl ring significantly affect antimicrobial potency and selectivity against different pathogens .

Properties

IUPAC Name

5-(3,4-dimethyl-5-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-5-10(6-12(9(8)2)14(16)17)13-4-3-11(7-15)18-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKKQXKQEIDCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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